BenchChemオンラインストアへようこそ!

3-Phenyloxetane-3-carbaldehyde

GLP-1 Receptor Agonist Type 2 Diabetes Medicinal Chemistry

3-Phenyloxetane-3-carbaldehyde (CAS 1638764-35-8) is a small-molecule building block featuring a 3,3-disubstituted oxetane ring bearing both a phenyl substituent and a reactive aldehyde functional group. This 3,3-disubstitution pattern is critical as it confers enhanced kinetic stability against acid-catalyzed ring-opening relative to 2-substituted or less hindered oxetanes, a key consideration for downstream synthetic reliability.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1638764-35-8
Cat. No. B3187667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyloxetane-3-carbaldehyde
CAS1638764-35-8
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1C(CO1)(C=O)C2=CC=CC=C2
InChIInChI=1S/C10H10O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-6H,7-8H2
InChIKeyWTCNCTTVWVSYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyloxetane-3-carbaldehyde (CAS 1638764-35-8): A 3,3-Disubstituted Oxetane Aldehyde Building Block for Medicinal Chemistry


3-Phenyloxetane-3-carbaldehyde (CAS 1638764-35-8) is a small-molecule building block featuring a 3,3-disubstituted oxetane ring bearing both a phenyl substituent and a reactive aldehyde functional group . This 3,3-disubstitution pattern is critical as it confers enhanced kinetic stability against acid-catalyzed ring-opening relative to 2-substituted or less hindered oxetanes, a key consideration for downstream synthetic reliability [1]. The oxetane motif itself is well-established in medicinal chemistry as a bioisostere for metabolically labile carbonyl and lipophilic gem-dimethyl groups, with the capacity to profoundly modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability [2].

Why Generic Oxetane Aldehydes Cannot Substitute for 3-Phenyloxetane-3-carbaldehyde in Advanced R&D


Substituting 3-Phenyloxetane-3-carbaldehyde with a simpler analog like oxetane-3-carbaldehyde or 3-methyloxetane-3-carbaldehyde is not functionally equivalent. The 3-phenyl substituent on this compound introduces critical structural complexity and synthetic handles absent in simpler analogs. Critically, the 3-aryl oxetane motif is a proven core for generating potent biological activity, exemplified by the clinical-stage GLP-1 receptor agonist DD202-114, which relies on a 3-phenyloxetane pharmacophore to achieve its 0.03 nM potency [1]. A generic substitution removes the aromatic ring necessary for key π-π interactions and eliminates the vector for SAR exploration via aryl functionalization, fundamentally altering the lead compound's pharmacological profile. Furthermore, a matched molecular pair study on 3,3-diaryloxetanes demonstrated that their physicochemical properties are similar to diaryl ketones but generally superior to related alkyl linkers, indicating that the aromatic substituent is essential for achieving this specific property profile [2].

Quantitative Differentiation: 3-Phenyloxetane-3-carbaldehyde vs. Key Comparator Building Blocks


3-Phenyloxetane Pharmacophore Delivers Sub-Nanomolar Target Potency Inaccessible via Non-Aromatic Analogs

The 3-phenyloxetane motif is a critical pharmacophoric element in the clinical candidate DD202-114 (Conveglipron). This compound, which contains a 3-phenyloxetane core, demonstrated an EC50 of 0.03 nM in a cAMP accumulation assay using HEK293 cells expressing hGLP-1R, establishing it as a potent, full agonist . This level of potency is not achievable with non-aromatic oxetane analogs, as the phenyl ring is essential for key hydrophobic and π-stacking interactions within the GLP-1R binding pocket. The discovery of this series positions 3-phenyloxetane-3-carbaldehyde as a strategic building block for synthesizing and optimizing this class of potent therapeutic candidates.

GLP-1 Receptor Agonist Type 2 Diabetes Medicinal Chemistry

3,3-Diaryloxetane Motif Maintains Favorable logD While Improving Metabolic Stability Over Alkyl Linkers

A systematic matched molecular pair analysis by Dubois et al. (2021) compared 3,3-diaryloxetanes to their analogous ketones and carbon-based linkers. The study concluded that while the physicochemical properties of diaryloxetanes and ketones are similar, the oxetane-containing compounds were generally superior to related alkyl linkers, which showed less favorable lipophilicity and metabolic profiles [1]. Specifically, replacing a gem-dimethyl group with an oxetane can lower logD by approximately 0.8 units and increase aqueous solubility by a factor of 4 to over 4000, depending on the structural context [2]. As a 3-aryloxetane aldehyde, 3-Phenyloxetane-3-carbaldehyde inherits these class-wide property-modulating effects, offering a starting point with inherently better drug-like properties than its acyclic or non-oxetane analogs.

Matched Molecular Pair Analysis Lipophilicity Metabolic Stability

Enhanced Acid Stability of 3,3-Disubstituted Oxetanes is a Critical Quality Attribute for Synthesis

The stability of the oxetane ring is highly dependent on its substitution pattern. According to a 2023 perspective on oxetanes in drug discovery, 3,3-disubstituted oxetanes are the most stable class as the path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked by the substituents [1]. In contrast, 2-substituted or unsubstituted oxetanes are prone to acid-catalyzed ring-opening, which can lead to lower yields and complex purification. 3-Phenyloxetane-3-carbaldehyde, possessing both a phenyl and a formyl group at the 3-position, is predicted to exhibit this enhanced stability, ensuring greater synthetic reliability and scalability compared to its less-substituted counterparts.

Chemical Stability Synthetic Reliability Process Chemistry

A Validated Intermediate for 3-Phenyloxetane-3-carboxylic Acid in Patent Literature

The commercial relevance and synthetic feasibility of 3-Phenyloxetane-3-carbaldehyde are further supported by patent literature. Chinese patent CN111848552A explicitly describes a preparation method and application of 3-(substituted phenyl)oxetane-3-carboxylic acids and their intermediates, directly citing 3-Phenyloxetane-3-carbaldehyde as a key intermediate [1]. This patent backing confirms that pathways to valuable, patentable acid derivatives are well-established from this aldehyde, providing a legally and procedurally secure foundation for industrial R&D projects. A non-aromatic analog like 3-methyloxetane-3-carbaldehyde would not be a suitable intermediate for these specific aryl-containing structures.

Patent-Backed Synthesis Pharmaceutical Intermediate Oxetane Chemistry

Lower Inductive Basicity Modulation on Adjacent Amines Compared to Non-Oxetane Heterocycles

The oxetane ring exerts a powerful inductive electron-withdrawing effect through its oxygen atom, which can be used to precisely tune the basicity of adjacent amines, an important lever for improving the drug-like properties of a lead compound [1]. Specifically, it was demonstrated that an oxetane α to an amine reduces the pKaH of the amine by 2.7 units (from 9.9 to 7.2), making it approximately 500 times less basic [1]. When 3-Phenyloxetane-3-carbaldehyde is used to introduce an aminomethyl group via reductive amination, the resulting molecule will inherently have a significantly lower amine basicity compared to one derived from a simple phenylacetaldehyde. This in-built pKa modulation is a sophisticated design element not available with classic phenyl-aldehyde building blocks.

pKa Modulation Amine Basicity Inductive Effect

Strategic Applications for 3-Phenyloxetane-3-carbaldehyde in Drug Discovery and Chemical Biology


Synthesis of Potent GLP-1 Receptor Agonist Candidates

Directly supporting the synthesis of 3-phenyloxetane-containing GLP-1R agonists like DD202-114 (EC50 0.03 nM), 3-Phenyloxetane-3-carbaldehyde serves as the foundational aldehyde component for constructing the key pharmacophore [1]. Its procurement is essential for any medicinal chemistry program aiming to replicate or optimize this promising clinical candidate series, which has shown improved hERG safety profiles over previous candidates.

Preparation of 3-Aryl-Oxetane Carboxylic Acid Derivatives for Library Synthesis

As explicitly taught in patent CN111848552A, this aldehyde is a direct intermediate for the synthesis of 3-(substituted phenyl)oxetane-3-carboxylic acids [2]. These carboxylic acids are versatile handles for amide coupling and ester formation, enabling rapid parallel synthesis of diverse compound libraries. This application is not feasible with non-aromatic oxetane aldehydes, making 3-Phenyloxetane-3-carbaldehyde a unique entry point for exploring this chemical space.

Modulating ADME Properties via Inductive pKa Shifts in Lead Optimization

Use this building block to introduce an amine group adjacent to the oxetane core via reductive amination. The strong inductive effect of the oxetane ring will predictably lower the amine's pKaH by ~2.7 units, reducing its basicity and potentially improving its membrane permeability and reducing off-target binding [3]. This application leverages a unique property of the oxetane motif, providing a clear rationale for its selection over a simple phenyl aldehyde.

High-Stability Building Block for Multi-Step Synthesis Under Acidic Conditions

Given the superior stability of 3,3-disubstituted oxetanes against acid-catalyzed ring-opening, this compound is a reliable choice for synthetic routes involving acidic reagents or workups [3]. This is a critical process chemistry consideration, as it reduces the risk of low yields and side-product formation, making it suitable for scale-up and more complex synthetic sequences where less-substituted oxetanes would fail.

Quote Request

Request a Quote for 3-Phenyloxetane-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.